molecular formula C8H7NO B3422438 Benzyl isocyanate CAS No. 25550-57-6

Benzyl isocyanate

Cat. No.: B3422438
CAS No.: 25550-57-6
M. Wt: 133.15 g/mol
InChI Key: YDNLNVZZTACNJX-UHFFFAOYSA-N
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Description

Benzyl isocyanate is an organic compound with the molecular formula C₈H₇NO. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its high reactivity, particularly with nucleophiles, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl isocyanate can be synthesized through several methods:

    Phosgenation of Benzylamine: This method involves the reaction of benzylamine with phosgene (COCl₂) to produce this compound. The reaction is typically carried out in an inert solvent such as toluene or dichloromethane under controlled temperature conditions to avoid decomposition.

    Dehydration of Benzyl Carbamate: Benzyl carbamate can be dehydrated using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield this compound.

Industrial Production Methods: In industrial settings, this compound is often produced via the phosgenation route due to its efficiency and scalability. The process involves the careful handling of phosgene, a highly toxic gas, under stringent safety protocols.

Types of Reactions:

    Addition Reactions: this compound readily undergoes addition reactions with nucleophiles such as alcohols, amines, and water. For example, its reaction with water produces benzylamine and carbon dioxide.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.

    Polymerization: this compound can polymerize in the presence of catalysts to form polyureas or polyurethanes.

Common Reagents and Conditions:

    Alcohols and Amines: These nucleophiles react with this compound under mild conditions to form urethanes and ureas, respectively.

    Catalysts: Lewis acids or bases can be used to catalyze the polymerization of this compound.

Major Products Formed:

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Polyureas and Polyurethanes: Formed through polymerization processes.

Scientific Research Applications

Benzyl isocyanate has diverse applications in scientific research:

Mechanism of Action

The reactivity of benzyl isocyanate is primarily due to the electrophilic nature of the isocyanate group. It reacts with nucleophiles to form stable adducts. In biological systems, it can inhibit the formation of harmful DNA adducts by reacting with nucleophilic sites on DNA or proteins, thereby preventing carcinogenesis .

Comparison with Similar Compounds

    Phenyl isocyanate: Similar in structure but with a phenyl group instead of a benzyl group.

    Methyl isocyanate: Smaller and more volatile, used in the production of pesticides.

    Ethyl isocyanate: Similar in reactivity but with an ethyl group.

Uniqueness of Benzyl Isocyanate: this compound is unique due to its specific reactivity profile and the presence of a benzyl group, which can influence its reactivity and the types of products formed. Its applications in polymer science and potential biological activities make it distinct from other isocyanates.

Properties

IUPAC Name

isocyanatomethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNLNVZZTACNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863116
Record name Benzyl isocyanate
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3173-56-6, 25550-57-6
Record name Benzyl isocyanate
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Record name Benzyl isocyanate
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Record name Benzene, isocyanatomethyl-
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Record name Benzyl isocyanate
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Record name Benzyl isocyanate
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Synthesis routes and methods I

Procedure details

6 grams of bis-methylsalicyl carbonate and 1.97 grams of benzylamine, corresponding to a 1:1 molar ratio, were dissolved in 20 milliliter of dichloromethane. The solution was stirred at room temperature under atmospheric conditions for 30 minutes to form 2-methoxyphenyl benzylcarbamate. (Isocyanatomethyl)benzene was prepared by pyrolysis of this carbamate as shown in FIG. 6 using the same procedure as in Example 45. The desired isocyanate was observed to be formed.
Name
carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.16 g of 3-(benzylcarbamyloxy)-4-hydroxy-2,5-diphenylthiophene-1,1-dioxide in 50 ml of o-dichlorobenzene are heated at 150° C. for 2 hours. The benzyl isocyanate formed is then distilled off under reduced pressure produced by a water pump.
Name
3-(benzylcarbamyloxy)-4-hydroxy-2,5-diphenylthiophene-1,1-dioxide
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

100 g of anhydrous calcium chloride powder was added to 100 g of dimethylformamide with agitation, and the mixture was heated to form a paste. The paste was evaporated to dryness under a reduced pressure and below 50°C. to obtain a coarse white crystalline powder. Analysis showed that the powder was a calcium chloride-dimethylformamide compound. 20 g of this white crystalline powder was dissolved in 300 g of dimethylformamide, and 126.6 g of benzyl chloride was added to the solution and 75 g of sodium cyanate powder (having a purity of 98 %) was added to the solution with agitation, at an elevated temperature of 100°C., over a period of 4 hours. When 5 hours had passed from the start of the reaction, the reaction mixtures was treated under reduced pressure to recover dimethylformamide by distillation, and the residue was extracted with benzene and the benzene extract was distilled under reduced pressure to obtain 113 g of benzyl isocyanate (the yield being about 85 %). When the above reaction was repeated without adding 20 g of the white crystalline powder, tribenzyl isocyanurate was obtained in a yield of about 70 %, instead of benzyl isocyanate.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Name
calcium chloride dimethylformamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
white crystalline powder
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
300 g
Type
solvent
Reaction Step Three
Quantity
126.6 g
Type
reactant
Reaction Step Four
Name
sodium cyanate
Quantity
75 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl isocyanate
Reactant of Route 2
Reactant of Route 2
Benzyl isocyanate
Reactant of Route 3
Reactant of Route 3
Benzyl isocyanate
Reactant of Route 4
Reactant of Route 4
Benzyl isocyanate
Reactant of Route 5
Benzyl isocyanate
Reactant of Route 6
Reactant of Route 6
Benzyl isocyanate

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